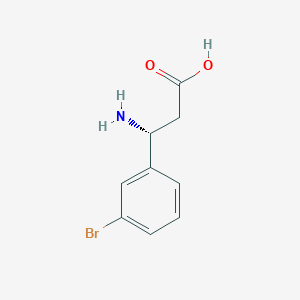

(R)-3-Amino-3-(3-bromophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-3-(3-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYAXKJHJUXZOT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353314 | |

| Record name | (r)-3-amino-3-(3-bromo-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788153-27-5 | |

| Record name | (r)-3-amino-3-(3-bromo-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Amino-3-(3-bromophenyl)propanoic acid: Properties, Synthesis, and Biological Significance

Introduction

(R)-3-Amino-3-(3-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid that has emerged as a significant chiral building block in medicinal chemistry and drug discovery. Its unique structural architecture, featuring a stereocenter at the β-position and a bromine-substituted phenyl ring, makes it a valuable precursor for the synthesis of complex molecular entities with potential therapeutic applications. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic and analytical methodologies, and an exploration of its prospective biological relevance, particularly in the context of neuroscience. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this compound's core attributes.

Chemical Identity and Physicochemical Properties

This compound is characterized by a propanoic acid backbone with an amino group and a 3-bromophenyl substituent attached to the chiral beta-carbon. The presence of the bromine atom on the aromatic ring offers a strategic position for further chemical modifications, such as cross-coupling reactions, thereby expanding its synthetic utility.[1]

Structural Information

-

IUPAC Name: (3R)-3-amino-3-(3-bromophenyl)propanoic acid[2]

-

Synonyms: D-β-Phe(3-Br)-OH, (R)-3-Bromo-β-phenylalanine[1]

Physicochemical Data

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that experimentally determined data for the pure (R)-enantiomer is limited in publicly accessible literature.

| Property | Value | Source |

| Appearance | White powder | [1] |

| Melting Point | Data not available for the (R)-enantiomer. The related 3-(3-bromophenyl)propionic acid has a melting point of 72-76 °C. | N/A |

| Solubility | Soluble in DMSO.[4] Quantitative data in common solvents is not readily available. The related (R)-3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is soluble in DMSO at 100 mg/mL.[4] | [4] |

| Optical Rotation | [α]D²⁵ = +4.3 ± 2° (c=0.5 in 0.1 N NaOH in MeOH) | Inferred from the (S)-enantiomer |

| pKa | Estimated values: ~4 (carboxylic acid), ~9.5 (amino group) | Typical for β-amino acids |

Synthesis and Elucidation of Structure

The synthesis of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 3-Amino-3-(3-bromophenyl)propanoic acid

A common and efficient method for the synthesis of 3-amino-3-arylpropanoic acids is a one-pot reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia, often ammonium acetate, in a suitable solvent like ethanol.[5][6][7]

Reaction Scheme:

Figure 1: One-pot synthesis of racemic 3-amino-3-(3-bromophenyl)propanoic acid.

Experimental Protocol (Representative):

-

To a round-bottom flask equipped with a reflux condenser, add 3-bromobenzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and ammonium acetate (1.3 equivalents).

-

Add absolute ethanol as the solvent.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the white solid by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent such as methanol.[5]

Enantioselective Synthesis via Enzymatic Resolution

Enzymatic resolution is a widely employed and effective method for the separation of racemic mixtures of amino acids.[8] This technique leverages the stereoselectivity of enzymes, such as lipases or amidases, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.[8][9]

Workflow for Enzymatic Resolution:

Figure 2: General workflow for the enzymatic resolution of racemic β-amino acids.

Experimental Protocol (Representative):

-

The racemic amino acid is dissolved in a suitable buffer system.

-

An acyl donor (e.g., ethyl acetate) and a lipase (e.g., Candida antarctica lipase B) are added.

-

The reaction is stirred at a controlled temperature until approximately 50% conversion is achieved, which can be monitored by HPLC.

-

The reaction is quenched, and the mixture is separated. The acylated (S)-enantiomer is typically more soluble in organic solvents, while the unreacted (R)-enantiomer remains in the aqueous phase.

-

The desired (R)-enantiomer is isolated from the aqueous phase.

-

The acylated (S)-enantiomer can be hydrolyzed back to the free amino acid if desired.

Spectroscopic Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton at the chiral center (β-position), and the diastereotopic methylene protons of the ethyl group (α-position). The aromatic region would likely display complex multiplets due to the meta-substitution pattern. The β-proton would appear as a multiplet due to coupling with the adjacent methylene protons. The α-protons would also present as a multiplet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxyl carbon, the carbons of the aromatic ring (with the carbon attached to the bromine showing a characteristic lower field shift), the β-carbon, and the α-carbon.

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by broad O-H stretching vibrations from the carboxylic acid group, N-H stretching from the amino group, a strong C=O stretching absorption for the carboxylic acid, and C=C stretching bands for the aromatic ring.

2.3.3. Mass Spectrometry (MS)

Mass spectrometry data from PubChem for the racemic mixture shows prominent peaks at m/z values of 184 and 186, corresponding to the isotopic pattern of bromine, likely representing the loss of the carboxyl and amino groups.[3] A peak at m/z 120 is also observed.[3]

Biological Significance and Applications

This compound is primarily utilized as a chiral building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2]

Potential as a GABA Receptor Modulator

The structural similarity of β-amino acids to the neurotransmitter γ-aminobutyric acid (GABA) suggests their potential to interact with GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are well-established targets for drugs used to treat anxiety, epilepsy, and sleep disorders. The presence of a phenyl group, particularly with a halogen substituent, can influence the binding affinity and selectivity of a molecule for different GABA receptor subtypes. While direct pharmacological data for this compound is scarce, it is a valuable intermediate for creating derivatives that may act as GABA receptor modulators.[1]

Role in Drug Discovery

The stereochemistry of a drug molecule is often critical for its biological activity. The availability of enantiomerically pure this compound allows for the stereoselective synthesis of drug candidates. This is crucial for developing drugs with improved efficacy and reduced side effects, as often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or contribute to adverse effects. Its applications in drug design are focused on neurological disorders, where it can be incorporated into larger molecules to probe receptor interactions and signaling pathways.[2]

Safety and Handling

While specific toxicity data for this compound is not available, it is recommended to handle it with the standard precautions for laboratory chemicals. This includes using personal protective equipment such as gloves, safety glasses, and a lab coat. The racemic mixture is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7] It should be stored in a cool, dry, and well-ventilated area.[1]

Conclusion

This compound is a chiral building block of considerable interest to the pharmaceutical and medicinal chemistry communities. Its synthesis from readily available starting materials and the potential for stereoselective preparation make it an accessible and valuable tool. While a comprehensive experimental characterization is not fully available in the public domain, its structural features strongly suggest its utility in the development of novel therapeutics, particularly those targeting the GABAergic system. Further research into its direct pharmacological activity and the biological properties of its derivatives is warranted and holds the potential to yield new insights into the treatment of neurological disorders.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structural Analysis of (R)-3-Amino-3-(3-bromophenyl)propanoic Acid

Introduction: The Significance of a Chiral Building Block

In the landscape of modern drug discovery and development, the precise architecture of a molecule is paramount. (R)-3-Amino-3-(3-bromophenyl)propanoic acid is a chiral β-amino acid that has garnered significant attention as a versatile building block. β-Amino acids and their derivatives are crucial components in the synthesis of pharmaceuticals and agrochemicals, often exhibiting a range of biological activities, including antimicrobial and metabolic-modulating properties.[1][2][3] Their incorporation into peptides can lead to analogues with enhanced enzymatic stability and greater potency.[4][5]

The specific structure of this compound, featuring a stereocenter at the C3 position and a bromine-substituted phenyl ring, makes it a valuable intermediate for novel therapeutics. It is particularly recognized for its role in synthesizing compounds that modulate neurotransmitter systems, showing promise in the exploration of treatments for neurological conditions such as depression and anxiety.[6]

This guide provides a comprehensive, multi-technique approach to the structural analysis of this molecule. As a senior application scientist, my objective is not merely to present protocols but to illuminate the strategic reasoning behind the analytical workflow. We will explore how chromatography confirms purity and stereochemical identity, how a suite of spectroscopic methods elucidates the covalent structure, and how crystallography provides the ultimate, unambiguous three-dimensional portrait. This integrated methodology ensures a robust and self-validating characterization, essential for advancing a compound from the research bench to clinical consideration.

Chapter 1: Foundational Physicochemical Properties

Before embarking on complex structural analysis, a baseline understanding of the molecule's fundamental properties is essential. These data serve as the initial checkpoint for identity confirmation.

| Property | Value | Source |

| IUPAC Name | (3R)-3-amino-3-(3-bromophenyl)propanoic acid | [7] |

| Molecular Formula | C₉H₁₀BrNO₂ | [7] |

| Molecular Weight | 244.08 g/mol | [7] |

| CAS Number | 275826-35-2 (racemate) | [7] |

| Structure | A propanoic acid backbone with an amino group and a 3-bromophenyl group attached to the chiral β-carbon (C3). |

The core of this molecule's utility lies in its chirality. The "(R)" designation refers to the specific spatial arrangement of the substituents around the C3 stereocenter. Verifying this configuration and ensuring the material is free from its (S)-enantiomer is a critical quality control step, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Chapter 2: Chromatographic Analysis for Purity and Enantiomeric Separation

The Scientist's Perspective: Chromatography is the workhorse of pharmaceutical analysis. For a chiral molecule like this, its primary role is twofold: to assess chemical purity by separating the target compound from any synthetic byproducts and, most critically, to resolve and quantify the (R) and (S) enantiomers. Without a validated method for determining enantiomeric purity, the compound is analytically blind. The choice of a chiral stationary phase is a deliberate one, designed to induce a temporary difference in energy between the two enantiomers, allowing them to be separated in time and space.

Technique 1: Chiral High-Performance Liquid Chromatography (HPLC)

Causality of Separation: The enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid has been successfully achieved using a Pirkle-type chiral stationary phase, specifically the (R,R)Whelk-01 column.[8] This type of column functions on the principle of forming transient, diastereomeric complexes between the enantiomers and the chiral selector covalently bonded to the silica support. The differing stability of these complexes for the (R) and (S) enantiomers results in different retention times, enabling their separation. The mobile phase, a non-polar solvent system with polar modifiers and additives like trifluoroacetic acid (TFA) and an amine, is crucial for modulating these interactions and achieving optimal resolution.

Experimental Protocol: Enantiomeric Purity Assessment

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: (R,R) Whelk-01 column (250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) / Isopropylamine (95:5:0.1:0.025 v/v/v/v). All solvents must be HPLC grade. The mobile phase should be freshly prepared and degassed.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm.[8]

-

Column Temperature: 25°C.

-

-

Sample Preparation:

-

Prepare a stock solution of the racemic standard (if available) at 1.0 mg/mL in a diluent of Ethanol:TFA (100:1 v/v).[8]

-

Prepare a sample of the (R)-enantiomer to be tested at the same concentration in the same diluent.

-

-

Analysis and System Suitability:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject 10 µL of the racemic standard. The expected retention times are approximately 18 minutes for the (R)-enantiomer and 22.5 minutes for the (S)-enantiomer (note: these are based on the 4-bromo analog and may vary).[8]

-

Trustworthiness Check: The method is considered valid for analysis only if the system suitability criteria are met. The resolution between the two enantiomer peaks in the racemic standard chromatogram must be greater than 2.5.

-

Inject the test sample of the (R)-enantiomer.

-

-

Data Interpretation:

-

In the chromatogram of the test sample, the major peak should correspond to the retention time of the (R)-enantiomer.

-

The presence of a peak at the retention time of the (S)-enantiomer indicates enantiomeric impurity.

-

Calculate the enantiomeric excess (% ee) using the peak areas (A) as follows: % ee = [(A_R - A_S) / (A_R + A_S)] x 100

-

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-3-amino-3-(3-bromophenyl)propanoic acid

Abstract

(R)-3-amino-3-(3-bromophenyl)propanoic acid is a chiral β-amino acid of significant interest in pharmaceutical research and development, primarily for its role as a key building block in the synthesis of novel therapeutics targeting neurological disorders. The unique structural motif, featuring a stereocenter at the β-position and a bromophenyl substituent, makes it a valuable synthon for creating complex bioactive molecules. This guide provides a comprehensive overview of scientifically robust and field-proven methodologies for the enantioselective synthesis of this target compound. We will explore two primary strategies: a classical approach involving racemic synthesis followed by enzymatic kinetic resolution, and a modern asymmetric synthesis utilizing a chiral auxiliary. Each section is designed to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and detailed, actionable protocols necessary for successful synthesis and characterization.

Introduction: The Significance of Chiral β-Amino Acids

Optically pure β-amino acids are crucial components in a vast array of physiologically active compounds and are integral to the development of peptidomimetics, natural products, and pharmaceuticals.[1] Unlike their α-amino acid counterparts, β-amino acids can form more stable secondary structures in peptides, offering enhanced resistance to enzymatic degradation. The presence of the 3-bromophenyl group in the target molecule provides a handle for further functionalization, for instance, through cross-coupling reactions, thereby expanding its synthetic utility. This guide focuses on reliable and scalable methods to obtain the (R)-enantiomer, which is often the biologically active isomer.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The primary challenge lies in the stereoselective installation of the amine group at the C3 position.

Caption: Retrosynthetic pathways for this compound.

This analysis leads us to two principal strategies that will be detailed in this guide:

-

Strategy A: A one-pot synthesis of the racemic β-amino acid from 3-bromobenzaldehyde, followed by a highly selective enzymatic resolution.

-

Strategy B: A diastereoselective synthesis starting from 3-bromobenzaldehyde and a chiral auxiliary, specifically (R)-tert-butanesulfinamide.

Strategy A: Racemic Synthesis and Enzymatic Kinetic Resolution

This strategy is a robust and often preferred method in process chemistry due to its operational simplicity and the high enantiomeric excess achievable with enzymatic resolutions.

Workflow for Strategy A

Caption: Workflow for racemic synthesis followed by enzymatic resolution.

Detailed Experimental Protocols

Part 1: Synthesis of racemic 3-amino-3-(3-bromophenyl)propanoic acid

This procedure is adapted from a general method for the synthesis of 3-amino-3-arylpropanoic acids.[2]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzaldehyde (18.5 g, 100 mmol), malonic acid (10.4 g, 100 mmol), and ammonium acetate (15.4 g, 200 mmol).

-

Solvent Addition: Add 100 mL of absolute ethanol to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate will form as the reaction proceeds.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1 hour.

-

Isolation: Collect the white precipitate by vacuum filtration and wash the solid with cold ethanol (2 x 30 mL).

-

Drying: Dry the product under vacuum to yield racemic 3-amino-3-(3-bromophenyl)propanoic acid.

Part 2: Enzymatic Kinetic Resolution

This protocol is based on the enantioselective N-acylation of a similar substrate using Candida antarctica lipase A (CAL-A).[3]

-

Esterification: Suspend the racemic acid (12.2 g, 50 mmol) in 100 mL of absolute ethanol and cool to 0 °C. Add thionyl chloride (5.5 mL, 75 mmol) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 2 hours. Remove the solvent under reduced pressure to obtain the crude racemic ethyl ester.

-

Enzymatic Reaction: Dissolve the crude ethyl ester (13.6 g, 50 mmol) in 250 mL of diisopropyl ether. Add butyl butanoate (21.6 g, 150 mmol) as the acyl donor.

-

Catalyst Addition: Add immobilized Candida antarctica lipase A (e.g., Novozym 435, ~1.5 g).

-

Resolution: Stir the suspension at room temperature (or slightly elevated, e.g., 40 °C, for faster reaction) and monitor the conversion by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining (R)-ester and the formed (S)-amide.

-

Catalyst Removal: Filter off the enzyme and wash it with diisopropyl ether. The enzyme can often be reused.

-

Separation: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the (R)-ester and the (S)-N-butanoyl amide can be separated by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified (R)-ethyl ester in a mixture of 6N aqueous HCl and dioxane (1:1) and heat to reflux for 6-8 hours.

-

Final Isolation: Cool the reaction mixture and evaporate the solvents. Dissolve the residue in water and adjust the pH to ~7 with a suitable base (e.g., NaOH or an ion-exchange resin). The product will precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.

| Step | Product | Typical Yield | Enantiomeric Excess (e.e.) |

| Racemic Synthesis | rac-3-amino-3-(3-bromophenyl)propanoic acid | 40-50% | N/A |

| Enzymatic Resolution | (R)-ethyl ester | ~45% (of theoretical max) | >98% |

| Hydrolysis | This compound | >90% | >98% |

Strategy B: Asymmetric Synthesis via Chiral Auxiliary

This approach builds the desired stereocenter directly by employing a removable chiral auxiliary. Tert-butanesulfinamide is an excellent choice due to its high diastereoselectivity in additions to the derived imines and the straightforward removal of the auxiliary under acidic conditions.[4]

Workflow for Strategy B

Caption: Workflow for chiral auxiliary-mediated asymmetric synthesis.

Detailed Experimental Protocols

Part 1: Synthesis of (R,E)-N-(3-bromobenzylidene)-2-methylpropane-2-sulfinamide

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-tert-butanesulfinamide (12.1 g, 100 mmol), 3-bromobenzaldehyde (18.5 g, 100 mmol), and anhydrous dichloromethane (DCM, 200 mL).

-

Dehydrating Agent: Add anhydrous copper(II) sulfate (32 g, 200 mmol).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite, washing with DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is often pure enough for the next step, but can be further purified by recrystallization or column chromatography on silica gel.

Part 2: Diastereoselective Addition and Deprotection

-

Reformatsky Reagent Preparation: In a separate flame-dried flask under nitrogen, add activated zinc dust (13.1 g, 200 mmol) and anhydrous THF (100 mL). Add a solution of ethyl bromoacetate (16.7 g, 100 mmol) in THF (50 mL) dropwise. The reaction may need gentle heating to initiate. Once initiated, maintain the reaction at a gentle reflux until the zinc is consumed. Cool the resulting solution of the Reformatsky reagent to -78 °C.

-

Addition Reaction: To a solution of the chiral sulfinylimine (from Part 1, ~100 mmol) in anhydrous THF (200 mL) at -78 °C, add the pre-formed Reformatsky reagent via cannula.

-

Quenching: Stir the reaction at -78 °C for 3-4 hours. Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude adduct in 100 mL of methanol. Add 50 mL of 4M HCl in dioxane. Stir at room temperature for 1-2 hours.

-

Hydrolysis: Add 50 mL of water and heat the mixture to 60 °C for 4 hours to hydrolyze the ester.

-

Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove the organic solvents. Wash the aqueous residue with diethyl ether to remove the chiral auxiliary byproduct. Adjust the pH of the aqueous layer to 7 with a base to precipitate the final product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

| Step | Product | Typical Yield | Diastereomeric Ratio (d.r.) |

| Imine Formation | (R,E)-N-(3-bromobenzylidene)-... | >95% | N/A |

| Addition/Deprotection | This compound | 60-75% (over 2 steps) | >95:5 |

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₉H₁₀BrNO₂: 244.09 g/mol ).[5]

-

Chiral HPLC: To determine the enantiomeric excess (e.e.).

-

Melting Point: For comparison with literature values.

-

Optical Rotation: To confirm the stereochemistry.

Conclusion

This guide has detailed two robust and effective strategies for the synthesis of the valuable chiral building block, this compound. The choice between the enzymatic resolution of a racemic mixture and a direct asymmetric synthesis using a chiral auxiliary will depend on factors such as available equipment, cost of starting materials and catalysts, and desired scale. Both methods, when executed with care, provide access to the target compound in high yield and excellent enantiopurity, paving the way for its application in medicinal chemistry and drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Mannich reaction between (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine and malonic acid derivatives. Stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 3-Amino-3-(4-bromophenyl)-propionic acid | Sigma-Aldrich [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Enantioselective Synthesis of β-Amino Acids

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are crucial structural motifs in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3][4] Their incorporation into peptides can confer remarkable properties, such as increased resistance to enzymatic degradation and the ability to form stable secondary structures like helices and turns.[1][5][6] This has made enantiomerically pure β-amino acids highly sought-after building blocks in drug development and molecular recognition studies.[1][2] This guide provides an in-depth technical overview of the core strategies for the enantioselective synthesis of β-amino acids, intended for researchers, scientists, and professionals in drug development.

The synthesis of stereoselective β-amino acids has been an area of extensive research, leading to the development of numerous methodologies.[7] Key catalytic asymmetric approaches involve carbon-carbon, carbon-nitrogen, and carbon-hydrogen bond-forming reactions.[1] This guide will delve into several of the most robust and widely employed strategies, including asymmetric hydrogenation, conjugate addition reactions, the Mannich reaction, Arndt-Eistert homologation, and biocatalytic methods. Each section will explore the underlying principles, provide exemplary protocols, and offer insights into the practical application of these techniques.

Asymmetric Hydrogenation of β-(Acylamino)acrylates

Asymmetric hydrogenation is a powerful and direct method for the synthesis of chiral β-amino acids, often providing high enantioselectivities and yields.[1] This approach typically involves the use of chiral transition metal catalysts, with rhodium and ruthenium complexes being particularly prevalent.[1][8]

The core principle of this method lies in the hydrogenation of a prochiral β-(acylamino)acrylate substrate in the presence of a chiral catalyst. The catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand, coordinates to the double bond of the substrate, creating a chiral environment that directs the addition of hydrogen to one face of the molecule, leading to the formation of one enantiomer in excess.

Causality in Experimental Choices: The Role of the Catalyst and Substrate Geometry

The success of asymmetric hydrogenation is highly dependent on the choice of catalyst and the geometry of the substrate. Chiral bisphosphine ligands, such as DuPhos and BICP, have proven to be highly effective in rhodium-catalyzed hydrogenations of β-(acylamino)acrylates, achieving enantiomeric excesses (ee) of up to 99.6%.[9]

A critical factor is the geometry of the enamide substrate, which can exist as either E or Z isomers. Some catalysts exhibit high enantioselectivity for one isomer over the other. For instance, Rh-Me-DuPhos is particularly effective for the hydrogenation of E isomers, while Rh-BICP shows high efficiency for both E and Z isomers, making it a more practical choice for reactions involving E/Z mixtures.[9][10] The choice of solvent can also influence the reaction, with toluene often being a suitable option.[9]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a β-(Acylamino)acrylate [9][10]

Objective: To synthesize an enantiomerically enriched β-amino acid derivative via asymmetric hydrogenation.

Materials:

-

β-(Acylamino)acrylate substrate (e.g., methyl 3-acetamino-2-butenoate)

-

Rh(COD)₂BF₄ (catalyst precursor)

-

Chiral ligand (e.g., Me-DuPhos or BICP)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

In a glovebox, charge a pressure-resistant reaction vessel with the Rh(COD)₂BF₄ precursor and the chiral ligand.

-

Add the anhydrous, degassed solvent to dissolve the catalyst precursor and ligand, and stir for 15-20 minutes to allow for complex formation.

-

Add the β-(acylamino)acrylate substrate to the vessel.

-

Seal the vessel, remove it from the glovebox, and connect it to the hydrogenation apparatus.

-

Purge the vessel with hydrogen gas several times to remove any residual air.

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 40 psi for E isomers).[9]

-

Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).[10]

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the product by column chromatography on silica gel.

-

Determine the enantiomeric excess of the product using chiral HPLC analysis.

Data Presentation: Enantioselectivities in Asymmetric Hydrogenation

| Substrate (Isomer) | Catalyst | Solvent | Pressure (psi) | ee (%) | Reference |

| Methyl 3-acetamino-2-butenoate (E) | [Rh(COD)(Me-DuPhos)]BF₄ | Toluene | 40 | 98.2 | [9] |

| Methyl 3-acetamino-2-butenoate (Z) | [Rh(COD)(BICP)]BF₄ | Toluene | 294 | 95.1 | [10] |

| Ethyl 3-acetamidocinnamate (E/Z) | [Rh(COD)(BICP)]BF₄ | Toluene | 1000 | 96 | [9] |

Visualization: Asymmetric Hydrogenation Workflow

Caption: Workflow for Asymmetric Hydrogenation of β-(Acylamino)acrylates.

Organocatalytic Conjugate Addition

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of β-amino acids, with conjugate addition reactions being a prominent strategy.[11][12] This approach involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a small chiral organic molecule.

The underlying principle is the activation of the electrophile or the nucleophile by the organocatalyst through non-covalent interactions, such as hydrogen bonding. Chiral thiourea derivatives are particularly effective bifunctional catalysts, capable of activating the electrophile through hydrogen bonding to the carbonyl group, while a basic moiety on the catalyst can deprotonate the nucleophile, increasing its reactivity.[11]

Causality in Experimental Choices: Catalyst Design and Substrate Scope

The design of the organocatalyst is paramount for achieving high enantioselectivity. Bifunctional catalysts, such as those incorporating a thiourea motif and a tertiary amine, have shown excellent results in promoting the conjugate addition of amines to enoates.[11][13] The stereochemistry and structural rigidity of the catalyst are crucial for effective stereocontrol.

The choice of the α,β-unsaturated carbonyl compound and the nitrogen nucleophile also plays a significant role. Pyrazole-derived enoates have been shown to be effective substrates, as the pyrazole moiety can act as a hydrogen bond acceptor, facilitating activation by the catalyst.[13] A variety of O-protected hydroxylamines can be used as nitrogen nucleophiles, providing access to a range of β-amino acid derivatives.[11]

Experimental Protocol: Organocatalytic Conjugate Addition of a Hydroxylamine to an Enoate [11][13]

Objective: To synthesize an enantioenriched β-amino acid derivative via organocatalytic conjugate addition.

Materials:

-

Pyrazole-derived enoate (e.g., pyrazole crotonate)

-

Nitrogen nucleophile (e.g., O-benzylhydroxylamine)

-

Chiral thiourea catalyst

-

Solvent (e.g., Toluene or Trifluorotoluene)

-

Molecular sieves (4 Å)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, add the chiral thiourea catalyst and molecular sieves.

-

Add the solvent, followed by the pyrazole-derived enoate and the nitrogen nucleophile.

-

Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (monitoring by TLC).

-

Upon completion, filter the reaction mixture to remove the molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation: Enantioselectivities in Organocatalytic Conjugate Addition

| Enoate Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | ee (%) | Reference |

| Pyrazole crotonate | O-benzylhydroxylamine | 30 | Toluene | 98 | [11] |

| Pyrazole cinnamate | O-benzylhydroxylamine | 30 | Toluene | 92 | [11] |

| (E)-3-(Furan-2-yl)acrylate | O-benzylhydroxylamine | 10 | Trifluorotoluene | 96 | [13] |

Visualization: Mechanism of Bifunctional Thiourea Catalysis

Caption: Bifunctional activation in thiourea-catalyzed conjugate addition.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a cornerstone for the synthesis of β-amino compounds, including β-amino acids.[12][14][15] This reaction involves the addition of a stabilized enolate or enol equivalent to an imine, creating a new carbon-carbon bond and up to two new stereocenters.

The core of this strategy is the use of a chiral catalyst to control the facial selectivity of the nucleophilic attack on the prochiral imine. Both metal-based catalysts and organocatalysts have been successfully employed. Organocatalysts, such as chiral thioureas and squaramides derived from cinchona alkaloids, have proven to be particularly effective in promoting highly enantioselective Mannich reactions.[14][16]

Causality in Experimental Choices: In Situ Imine Formation and Catalyst Action

A significant advantage of many modern Mannich protocols is the in situ generation of the imine from an aldehyde and an amine source. This avoids the isolation of potentially unstable imines. The chiral catalyst then orchestrates the enantioselective addition of the nucleophile. For instance, chiral squaramide cinchona alkaloid catalysts can act as bifunctional catalysts, activating the imine through hydrogen bonding while a basic site on the catalyst deprotonates the malonate nucleophile.[14]

The choice of the nucleophile, imine precursors (aldehyde and amine), and catalyst are all critical for the outcome of the reaction. The reaction conditions, such as solvent and temperature, also need to be optimized to achieve high yields and enantioselectivities.[14]

Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction [14]

Objective: To synthesize a chiral β-amino acid derivative via a one-pot asymmetric Mannich reaction.

Materials:

-

Aldehyde

-

Amine (e.g., 2-amino-1,3,4-thiadiazole)

-

Malonate (e.g., dimethyl malonate)

-

Chiral squaramide cinchona alkaloid catalyst

-

Toluene

-

Inert atmosphere

Procedure:

-

To a reaction tube, add the chiral squaramide catalyst (10 mol%).

-

Add the aldehyde, amine, and malonate to the tube.

-

Add toluene as the solvent.

-

Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 90-110 hours).

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation: Enantioselectivities in Asymmetric Mannich Reactions

| Aldehyde | Malonate | Catalyst Loading (mol%) | ee (%) | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Dimethyl malonate | 10 | 99 | 55 | [14] |

| 4-Methylbenzaldehyde | Diethyl malonate | 10 | 96 | 48 | [14] |

| 2-Naphthaldehyde | Dimethyl malonate | 10 | 95 | 52 | [14] |

Visualization: Catalytic Cycle of the Asymmetric Mannich Reaction

Caption: Catalytic cycle for the organocatalyzed asymmetric Mannich reaction.

Arndt-Eistert Homologation

The Arndt-Eistert synthesis is a classic and reliable method for the one-carbon homologation of carboxylic acids.[17][18] It is a particularly valuable tool for the synthesis of β-amino acids from readily available α-amino acids, preserving the stereochemistry of the starting material.[19]

The reaction sequence begins with the conversion of an N-protected α-amino acid to its acid chloride, which then reacts with diazomethane to form an α-diazoketone. The key step is the subsequent Wolff rearrangement of the diazoketone, which can be promoted thermally, photochemically, or with a metal catalyst (typically silver salts), to generate a ketene intermediate. This highly reactive ketene is then trapped by a nucleophile, such as water, an alcohol, or an amine, to yield the homologous β-amino acid derivative.

Causality in Experimental Choices: Safety and Modern Modifications

A primary concern with the traditional Arndt-Eistert synthesis is the use of diazomethane, which is explosive and toxic. To mitigate this, safer alternatives and protocols have been developed. For instance, the Kowalski ester homologation offers a safer alternative.[17] Additionally, continuous flow systems for the in situ generation and use of diazomethane have significantly improved the safety and scalability of the Arndt-Eistert reaction.[20][21]

The choice of conditions for the Wolff rearrangement can also be tailored. Photochemical Wolff rearrangements in flow reactors offer mild reaction conditions, leading to high yields and purity.[20] The Newman-Beal modification, which includes triethylamine in the diazomethane solution, helps to scavenge the HCl byproduct and prevent the formation of α-chloromethylketone side products.[19]

Experimental Protocol: Arndt-Eistert Homologation of an α-Amino Acid [17][19]

Objective: To synthesize a β-amino acid from an α-amino acid via Arndt-Eistert homologation.

Materials:

-

N-protected α-amino acid

-

Thionyl chloride or oxalyl chloride

-

Diazomethane solution (prepared with care)

-

Silver benzoate or other silver(I) catalyst

-

Nucleophile (e.g., water, methanol)

-

Anhydrous solvents (e.g., THF, diethyl ether)

Procedure:

-

Acid Chloride Formation: Convert the N-protected α-amino acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride in an appropriate solvent.

-

Diazoketone Formation: Carefully add the acid chloride solution to a cooled ethereal solution of diazomethane. Stir the reaction at low temperature until the reaction is complete (cessation of nitrogen evolution).

-

Wolff Rearrangement: In a separate flask, prepare a solution of the silver catalyst in the nucleophile (e.g., silver benzoate in methanol). Add the diazoketone solution to the catalyst solution at a controlled rate.

-

Stir the reaction mixture until the rearrangement is complete (monitoring by TLC).

-

Quench the reaction and perform an appropriate workup to isolate the crude product.

-

Purify the β-amino acid derivative by crystallization or column chromatography.

Visualization: The Arndt-Eistert Reaction Mechanism

Caption: Key steps of the Arndt-Eistert homologation for β-amino acid synthesis.

Biocatalytic Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of enantiopure β-amino acids. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.[22]

Key enzymatic strategies for β-amino acid synthesis include kinetic resolution of racemic mixtures and asymmetric synthesis from prochiral precursors. Transaminases (TAs), lipases, and β-aminopeptidases are among the most utilized enzymes in this context.[23][24][25]

Causality in Experimental Choices: Enzyme Selection and Reaction Engineering

The choice of enzyme is critical and depends on the desired transformation. For instance, ω-transaminases can be used for the kinetic resolution of racemic β-amino acids, producing one enantiomer with excellent enantiomeric excess.[26] Lipases, such as Candida antarctica lipase B (CALB), are effective for the resolution of racemic β-amino esters.[27] β-aminopeptidases can selectively hydrolyze the L-amide of a racemic β-amino acid amide, providing access to the L-β-amino acid.[24][25]

Reaction engineering plays a vital role in optimizing biocatalytic processes. This includes controlling pH, temperature, and substrate/enzyme concentrations. In the case of transaminase-catalyzed reactions, the equilibrium can be shifted towards product formation by using a co-substrate that removes the ketone byproduct.

Experimental Protocol: Kinetic Resolution of a Racemic β-Amino Acid using ω-Transaminase [26]

Objective: To obtain an enantiomerically pure β-amino acid via enzymatic kinetic resolution.

Materials:

-

Racemic β-amino acid (e.g., rac-β-phenylalanine)

-

ω-Transaminase (e.g., from Burkholderia graminis)

-

Amino acceptor (e.g., pyruvate or benzaldehyde)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., phosphate buffer, pH 7.5)

-

Incubator/shaker

Procedure:

-

Prepare a reaction mixture containing the buffer, racemic β-amino acid, amino acceptor, and PLP.

-

Initiate the reaction by adding the ω-transaminase enzyme.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with shaking.

-

Monitor the reaction progress by analyzing the conversion and enantiomeric excess of the remaining β-amino acid at different time points using HPLC.

-

When the conversion reaches approximately 50%, stop the reaction (e.g., by adding acid or by heat inactivation).

-

Isolate the unreacted, enantiomerically pure (R)-β-amino acid from the reaction mixture using appropriate separation techniques (e.g., ion-exchange chromatography).

Data Presentation: Enzymatic Kinetic Resolution of β-Amino Acids

| Substrate | Enzyme | Amino Acceptor | Conversion (%) | ee (%) of Product | Reference |

| rac-β-Phenylalanine | ω-Transaminase | Pyruvate | ~50 | >99 (R) | [26] |

| rac-β-Phenylalanine | ω-Transaminase | Benzaldehyde | ~50 | >99 (R) | [26] |

| rac-β³-Amino acid amides | β-Aminopeptidase | - | ~50 | High (L-acid) | [25] |

Visualization: Biocatalytic Kinetic Resolution

Caption: Principle of enzymatic kinetic resolution for β-amino acid synthesis.

Conclusion

The enantioselective synthesis of β-amino acids is a dynamic and evolving field, driven by the increasing demand for these valuable compounds in medicinal chemistry and materials science. This guide has provided a comprehensive overview of several key strategies, highlighting the underlying principles, practical considerations, and recent advancements. From the well-established methods of asymmetric hydrogenation and Arndt-Eistert homologation to the more modern approaches of organocatalysis and biocatalysis, researchers have a powerful toolkit at their disposal. The continued development of novel catalysts and synthetic methodologies will undoubtedly lead to even more efficient and sustainable routes to enantiomerically pure β-amino acids, paving the way for future discoveries in drug development and beyond.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids | MDPI [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Arndt-Eistert Synthesis [organic-chemistry.org]

- 18. Arndt-Eistert Homologation | Ambeed [ambeed.com]

- 19. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Biocatalytic asymmetric synthesis of beta-amino acids for peptidomimetics | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. Stork: Kinetic resolution of aliphatic beta-amino acid amides by beta-aminopeptidases [storkapp.me]

- 25. researchgate.net [researchgate.net]

- 26. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-3-Amino-3-(3-bromophenyl)propanoic Acid

CAS Number: 788153-27-5

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(3-bromophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has emerged as a valuable building block in medicinal chemistry and pharmaceutical development. Its unique structural architecture, featuring a stereocenter at the β-position and a bromine-substituted phenyl ring, makes it an attractive scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The presence of the bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of diverse molecular libraries. This guide provides a comprehensive overview of the key physicochemical properties, synthesis, purification, and analytical characterization of this important molecule. The methodologies presented are grounded in established chemical principles and adapted from proven protocols for structurally related compounds, offering a robust framework for researchers in the field.

Introduction: The Significance of Chiral β-Amino Acids

β-amino acids are structural isomers of their more common α-amino acid counterparts, with the amino group attached to the second carbon atom from the carboxyl group. This seemingly subtle structural change imparts unique conformational properties, leading to the formation of stable secondary structures in β-peptides, such as helices and sheets. Furthermore, β-amino acids and their derivatives are often resistant to enzymatic degradation, enhancing their bioavailability and in vivo stability. These characteristics have made them a focal point in the development of peptidomimetics, bioactive molecules, and pharmaceuticals.

This compound belongs to the class of β-aryl-β-amino acids, which are integral components in a variety of pharmacologically active compounds. The specific stereochemistry at the C3 position is crucial for its biological activity and interaction with target macromolecules.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 788153-27-5 | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | [1] |

| Appearance | White to off-white powder | - |

| IUPAC Name | (3R)-3-amino-3-(3-bromophenyl)propanoic acid | [1] |

| Synonyms | D-β-Phe(3-Br)-OH, (R)-3-Bromo-β-phenylalanine | - |

| Melting Point | Not available | - |

| Solubility | Soluble in polar organic solvents and aqueous acids/bases | - |

| pKa | Not available (expected to have two pKa values for the carboxylic acid and amino groups) | - |

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Strategy: Enzymatic Kinetic Resolution

This approach involves the synthesis of a racemic ester of 3-amino-3-(3-bromophenyl)propanoic acid, followed by enantioselective hydrolysis catalyzed by a lipase. Lipases are known to exhibit high stereoselectivity, making them ideal for separating enantiomers.

Caption: Workflow for the enzymatic kinetic resolution of racemic methyl 3-amino-3-(3-bromophenyl)propanoate.

Experimental Protocol

This can be achieved through a variety of methods, with the one-pot reaction of 3-bromobenzaldehyde, malonic acid, and ammonium acetate being a common starting point to produce the racemic acid, followed by esterification.

-

Reaction Setup: To a round-bottom flask, add 3-bromobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.5 equivalents) in ethanol.

-

Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in water and acidify with HCl to precipitate the racemic 3-amino-3-(3-bromophenyl)propanoic acid. Filter and dry the solid.

-

Esterification: Suspend the racemic acid in methanol and add thionyl chloride (1.5 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Isolation: Remove the solvent under reduced pressure. The resulting solid is the racemic methyl ester hydrochloride salt. This can be neutralized with a mild base and extracted with an organic solvent.

-

Enzyme Immobilization: For ease of separation, use an immobilized lipase such as Novozym 435 (Candida antarctica Lipase B).

-

Reaction Mixture: Dissolve the racemic methyl ester in a suitable organic solvent (e.g., tert-butyl methyl ether) and add a phosphate buffer (pH 7.0).

-

Enzymatic Reaction: Add the immobilized lipase to the biphasic mixture and stir at a controlled temperature (e.g., 30-40 °C). The lipase will selectively hydrolyze one enantiomer (typically the R-ester, though this can be enzyme-dependent) to the corresponding carboxylic acid.

-

Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

Purification

-

Separation: After the enzymatic reaction, filter off the immobilized enzyme. The organic layer will contain the unreacted (S)-ester, and the aqueous layer will contain the salt of the (R)-acid.

-

Isolation of (R)-acid: Acidify the aqueous layer with HCl to precipitate this compound. Filter the solid and wash with cold water.

-

Isolation of (S)-ester: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the (S)-ester. This can be hydrolyzed to the (S)-acid if desired.

-

Recrystallization: The crude (R)-acid can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to achieve high chemical and enantiomeric purity.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stereochemistry of the final product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. While a specific method for the 3-bromo isomer is not published, a method can be readily developed based on protocols for similar compounds, such as the 4-bromo isomer.

Proposed HPLC Method:

-

Column: A chiral stationary phase (CSP) is required. Pirkle-type columns (e.g., (R,R)-Whelk-O1) or polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are excellent starting points.

-

Mobile Phase: A normal phase mobile phase is often effective for these types of compounds. A typical mobile phase would consist of a mixture of hexane and a polar modifier like ethanol or isopropanol, with small amounts of an acidic (e.g., trifluoroacetic acid) and a basic (e.g., diethylamine) additive to improve peak shape.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

-

Method Development Rationale: The choice of CSP is critical and often empirical. Polysaccharide-based CSPs offer a wide range of selectivities due to their complex chiral recognition mechanisms. Pirkle-type columns rely on π-π interactions, hydrogen bonding, and steric effects. The mobile phase composition is adjusted to optimize the resolution and retention times. The acidic and basic additives are used to suppress the ionization of the carboxylic acid and amino groups, respectively, leading to better peak symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

-

δ 7.3-7.8 (m, 4H): Aromatic protons of the 3-bromophenyl ring. The meta-substitution pattern will lead to a complex multiplet.

-

δ 4.5-4.7 (t, 1H): The proton at the chiral center (C3), coupled to the two diastereotopic protons on C2. The coupling constant (J) would be approximately 6-8 Hz.

-

δ 2.8-3.0 (dd, 2H): The two diastereotopic protons on C2, each coupled to the proton on C3. They will appear as a doublet of doublets.

-

δ 175-180: Carboxylic acid carbon.

-

δ 140-145: Aromatic carbon attached to the C3 carbon.

-

δ 120-135: Other aromatic carbons. The carbon attached to the bromine will have a distinct chemical shift.

-

δ 50-55: Chiral carbon (C3).

-

δ 40-45: Methylene carbon (C2).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 245.0, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), showing peaks at m/z 244 and 246.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules.

-

Peptidomimetics: Incorporation into peptide sequences to create analogs with enhanced stability and novel biological activities.

-

Neurological Disorders: As a building block for compounds targeting receptors and transporters in the central nervous system, with potential applications in treating depression, anxiety, and epilepsy. The bromophenyl moiety can enhance binding affinity to certain biological targets.

-

Asymmetric Synthesis: The chiral backbone can be used to induce stereoselectivity in subsequent reactions.

-

Fragment-Based Drug Discovery: The bromophenyl group allows for fragment elaboration through reactions like Suzuki or Buchwald-Hartwig cross-coupling, enabling the exploration of the surrounding chemical space of a target protein's binding site.

Caption: Key application areas of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in pharmaceutical research and development. This guide has provided a comprehensive technical overview of its properties, a plausible and detailed synthetic route based on established methodologies, and robust analytical procedures for its characterization. By leveraging the information presented herein, researchers can confidently incorporate this compound into their synthetic workflows to explore new frontiers in drug discovery.

References

Fmoc-(R)-3-Amino-3-(3-bromophenyl)propanoic Acid: A Comprehensive Technical Guide for Advanced Peptide Synthesis

<_

Introduction: The Strategic Advantage of Brominated Beta-Amino Acids in Peptide Design

In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids is a cornerstone strategy for developing next-generation therapeutics with enhanced efficacy, stability, and target specificity. Among these, β-amino acids have garnered significant attention for their ability to induce stable secondary structures in peptides and for their inherent resistance to enzymatic degradation.[1][2] Fmoc-(R)-3-Amino-3-(3-bromophenyl)propanoic acid emerges as a particularly valuable building block in this context.[3]

This guide provides an in-depth technical overview of Fmoc-(R)-3-Amino-3-(3-bromophenyl)propanoic acid, detailing its application in solid-phase peptide synthesis (SPPS) and exploring the strategic implications of its unique structural features. The presence of a bromine atom on the phenyl ring offers a versatile handle for post-synthesis modifications, such as cross-coupling reactions, enabling the creation of complex peptide architectures and opening new avenues for peptide-drug conjugates and targeted therapeutics.[4][5][6] The (R)-stereochemistry at the β-carbon further imparts specific conformational constraints, guiding the peptide backbone into well-defined spatial arrangements.[5]

This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique properties of this amino acid to push the boundaries of peptide design.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Fmoc-(R)-3-Amino-3-(3-bromophenyl)propanoic acid is paramount for its successful application.

| Property | Value | Source(s) |

| Molecular Formula | C24H20BrNO4 | [7][8][9] |

| Molecular Weight | 466.32 g/mol | [8][9] |

| Appearance | White to off-white powder | |

| CAS Number | 517905-85-0 | [7][8][10] |

| Purity (HPLC) | ≥95-98% | [9] |

| Solubility | Soluble in DMF, NMP, and other common organic solvents used in SPPS. | |

| Storage | 2-8°C, sealed, dry, and protected from light.[5] |

Note: It is crucial to handle the compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-(R)-3-Amino-3-(3-bromophenyl)propanoic acid lies in its incorporation into peptide sequences via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11][12] The workflow, while generally following standard SPPS protocols, requires specific considerations to ensure optimal coupling efficiency and to preserve the integrity of the bromine substituent.

Experimental Workflow: Incorporation of Fmoc-(R)-3-Amino-3-(3-bromophenyl)propanoic acid

The following diagram illustrates the key steps in a typical SPPS cycle for the incorporation of this β-amino acid.

References

- 1. Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. nagase.com [nagase.com]

- 5. Fmoc-(R)-3-Amino-3-(2-bromophenyl)-propionic acid [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. Fmoc-(R)-3-Amino-3-(3-bromophenyl)propanoic acid - Creative Peptides [creative-peptides.com]

- 8. scbt.com [scbt.com]

- 9. fmoc-(r)-3-氨基-3-(3-溴苯基)-丙酸 - CAS:517905-85-0 - 陕西菲尔米诺科技有限公司 [frmnlab.com]

- 10. 517905-85-0 | Fmoc-(R)- 3-Amino-3-(3-bromophenyl)-propionic acid | Chiralblock [chiralblock.com]

- 11. peptide.com [peptide.com]

- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, MS) of (R)-3-Amino-3-(3-bromophenyl)propanoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-3-Amino-3-(3-bromophenyl)propanoic acid

Introduction

This compound is a chiral, non-proteinogenic β-amino acid derivative. Its structural motif, featuring a bromophenyl group, makes it a valuable building block in medicinal chemistry and pharmaceutical development.[1] Specifically, its utility has been recognized in the synthesis of novel therapeutic agents targeting various neurological disorders, where it can influence synaptic transmission.[1]

Accurate structural elucidation and confirmation are paramount in the drug discovery pipeline. This technical guide provides a comprehensive analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data for this compound. As a senior application scientist, this guide moves beyond mere data presentation, focusing on the causal links between molecular structure and spectral output, the logic behind experimental design, and the interpretation of data to provide an unambiguous structural confirmation.

Molecular and Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into complex spectral data. These properties dictate the expected outcomes in both mass spectrometry and NMR experiments.

| Property | Value | Source |

| IUPAC Name | (3R)-3-amino-3-(3-bromophenyl)propanoic acid | [2] |

| CAS Number | 788153-27-5 | [3] |

| Molecular Formula | C₉H₁₀BrNO₂ | [2] |

| Molecular Weight | 244.09 g/mol | [2] |

| Exact Mass | 242.98949 Da | [2] |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, the presence of bromine provides a highly distinctive isotopic signature that serves as a primary validation checkpoint.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to promote protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

-

Ionization Mode: Operate in positive ion mode to generate protonated molecular ions, [M+H]⁺.

-

Data Acquisition: Acquire a full scan mass spectrum over a mass range of m/z 50-500.

-

Tandem MS (MS/MS): Select the isotopic cluster corresponding to the [M+H]⁺ ion for collision-induced dissociation (CID) to elicit structurally informative fragment ions.[4] Vary collision energy (e.g., 10-40 eV) to control the extent of fragmentation.

Data Interpretation and Fragmentation Pathway

The mass spectrum is analyzed for two key features: the molecular ion and its fragmentation pattern. Fragmentation is the process where energetically unstable molecular ions dissociate into smaller, stable ions, providing a "fingerprint" of the molecule's structure.[5]

The presence of a single bromine atom is the most salient feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic A+2 isotopic pattern, where two peaks of roughly equal intensity are observed, separated by 2 m/z units.

-

Expected [M(⁷⁹Br)+H]⁺: 242.98949 + 1.00783 = 243.99732 m/z

-

Expected [M(⁸¹Br)+H]⁺: 244.98744 + 1.00783 = 245.99527 m/z

The observation of this 1:1 doublet at ~m/z 244 and 246 is the first confirmation of the compound's elemental composition.

In tandem MS, the selected precursor ion is fragmented. For β-amino acids, fragmentation often involves neutral losses from the propanoic acid backbone and cleavages around the benzylic carbon.

| Observed m/z (Isotopic Pair) | Proposed Fragment Structure | Neutral Loss | Mechanistic Rationale |

| 198 / 200 | [M+H - H₂O - CO]⁺ or [C₈H₉BrN]⁺ | H₂O (18 Da) & CO (28 Da) | Sequential loss from the carboxylic acid group is a common pathway for amino acids. |

| 184 / 186 | [M+H - COOH - NH₂]⁺ or [C₇H₆Br]⁺ | HCOOH (46 Da) & NH₃ (17 Da) | This corresponds to the bromophenyl-ethenyl cation, a stable fragment resulting from the cleavage of the Cα-Cβ bond and loss of the amino and carboxyl groups. This fragment is noted in the PubChem GC-MS data for the parent compound.[2] |

| 104 | [C₇H₆N]⁺ | C₂H₄O₂ & Br | Loss of the bromo substituent and the carboxylic acid group, leaving a phenylmethaniminium ion. |

The fragmentation of β-amino acids can be complex and may differ from α-amino acids, with fragmentation pathways that can involve the entire backbone.[6]

MS Analysis Workflow

Caption: Workflow for MS analysis and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal multiplicities, and integration, a complete structural map can be assembled.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the zwitterionic form of the amino acid and allows for the observation of exchangeable -NH₂ and -COOH protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR (Optional but Recommended): A COSY (Correlation Spectroscopy) experiment can confirm H-H couplings, while an HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate directly bonded protons and carbons.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, methine, and methylene protons. The chemical environment of each proton dictates its resonance frequency (chemical shift).[7]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| Ar-H (H2, H4, H5, H6) | 7.2 - 7.6 | Multiplets | 4H | ~2-8 Hz | The four protons on the bromophenyl ring will appear as distinct multiplets due to their unique electronic environments and ortho/meta coupling. |

| CH-NH₂ (α-H) | ~4.2 - 4.4 | Triplet (t) or dd | 1H | ~6-8 Hz | This methine proton is coupled to the two adjacent methylene protons, appearing as a triplet if J-couplings are similar, or a doublet of doublets (dd) if they are different. |

| CH₂-COOH (β-H) | ~2.6 - 2.8 | Doublet of doublets (dd) | 2H | ~6-8, ~15 Hz | These two protons are diastereotopic and coupled to the α-H. They will appear as a complex multiplet, often resembling a pair of doublets of doublets. |

| COOH | ~12.0 | Broad Singlet | 1H | - | The acidic proton is highly deshielded and its signal is typically broad due to chemical exchange. |

| NH₂ | ~8.2 | Broad Singlet | 2H | - | Amine protons also exhibit broad signals due to exchange and quadrupolar effects from the nitrogen atom. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 101 MHz)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Carboxyl) | ~172-174 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield. |

| Ar-C (Quaternary C1) | ~145-147 | The ipso-carbon to which the amino-propyl chain is attached. |

| Ar-C (C-Br) | ~121-123 | The carbon directly bonded to bromine is shielded relative to other aromatic carbons but identifiable. |

| Ar-CH (C2, C4, C5, C6) | ~125-132 | The four protonated aromatic carbons will appear in this region. Their exact shifts depend on their position relative to the bromine and alkyl substituents. |

| CH-NH₂ (α-C) | ~49-51 | The benzylic carbon bonded to the nitrogen atom. |

| CH₂-COOH (β-C) | ~40-42 | The methylene carbon adjacent to the carboxylic acid group. |

NMR Analysis Workflow

Caption: Systematic workflow for NMR data analysis.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry and NMR spectroscopy. MS analysis, anchored by the characteristic 1:1 isotopic doublet at m/z 244/246, unequivocally confirms the molecular formula and the presence of a bromine atom. Tandem MS experiments further corroborate the backbone structure through predictable fragmentation patterns.

Complementarily, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's covalent framework. The distinct chemical shifts, integrations, and coupling patterns observed in the spectra align perfectly with the proposed structure, confirming the connectivity of the 3-bromophenyl ring, the chiral center, and the propanoic acid chain. Together, these orthogonal analytical techniques provide a self-validating system, delivering an unambiguous and trustworthy confirmation of the identity and structure of this compound, a critical requirement for its application in research and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-3-Amino-3-(3-bromophenyl)propionic acid | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Notes and Protocols: The Strategic Use of (R)-3-Amino-3-(3-bromophenyl)propanoic Acid in Contemporary Drug Discovery

Introduction: Unlocking New Therapeutic Potential with a Versatile β-Amino Acid Scaffold

(R)-3-Amino-3-(3-bromophenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid that has emerged as a highly valuable building block in modern medicinal chemistry. Its unique structural features—a β-amino acid backbone, a specific (R)-stereochemistry, and a strategically placed bromophenyl moiety—offer a powerful toolkit for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2][3]